2-(Furan-2-yl)-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
2-(furan-2-yl)-5-[(4-methylphenyl)-piperidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-14-7-9-15(10-8-14)17(24-11-3-2-4-12-24)18-20(26)25-21(28-18)22-19(23-25)16-6-5-13-27-16/h5-10,13,17,26H,2-4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGXPBAZEPOBPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Furan-2-yl)-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and structure-activity relationships (SAR).
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against various pathogens. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 µg/mL , indicating potent antimicrobial activity against strains such as Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 2-(Furan-2-yl)... | 0.22 | Staphylococcus aureus |
| Similar Derivative | 0.25 | Staphylococcus epidermidis |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit cyclooxygenase enzymes (COX-I and COX-II), which are crucial in the inflammatory response. Some derivatives exhibited IC50 values lower than 0.5 µM against COX-II, indicating strong anti-inflammatory potential .
| Compound | IC50 (µM) | COX Enzyme |
|---|---|---|
| 2-(Furan-2-yl)... | 0.52 | COX-II |
| PYZ16 | 0.26 | COX-II |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of specific molecular features in enhancing biological activity. For instance:
- Furan Ring : The presence of a furan ring has been associated with increased antimicrobial activity.
- Piperidine Substituent : Variations in the piperidine moiety can significantly affect the compound's binding affinity to biological targets.
Table summarizing key findings from SAR studies:
| Structural Feature | Activity Impact |
|---|---|
| Furan Ring | Enhances antimicrobial activity |
| Piperidine Substituent | Affects binding affinity |
| Thiazole Core | Critical for biological activity |
Case Studies
- Antimicrobial Evaluation : A recent study synthesized various thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their antimicrobial activities. The most active derivative had an MIC of 0.22 µg/mL , demonstrating significant efficacy against resistant strains .
- In Vivo Studies : In vivo models have shown that compounds based on this scaffold exhibit reduced inflammation and pain in animal models of arthritis, suggesting potential therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among analogs include substitutions on the triazole-thiazole core and modifications to the amine/aryl groups.
Key Observations :
- Amine Ring Size: Replacing piperidine (6-membered) with pyrrolidine (5-membered) ( vs.
- Aryl Substitutions : Electron-withdrawing groups (e.g., 3-chlorophenyl in ) may enhance stability but reduce solubility compared to electron-donating groups (e.g., p-tolyl in the target compound).
- Core Oxidation State : The target compound’s hydroxyl group at position 6 distinguishes it from analogs with ketone (e.g., ) or methylene groups (), influencing redox properties and hydrogen-bonding capacity.
Physicochemical Properties
Melting points and molecular weights vary significantly with substituents:
*Estimated based on molecular formula.
Spectral Data Comparison
NMR shifts highlight electronic environments:
- Piperidinyl Protons : In the target compound, piperidine’s CH2 groups resonate at δ 1.4–2.7 (typical for aliphatic amines) .
- Furan-2-yl Protons : Aromatic protons appear at δ 6.3–7.6, consistent with analogs in .
- Hydroxyl Group : The -OH proton (if observable) would appear downfield (~δ 9–12), absent in ketone-containing analogs like .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
